4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-5-24(6-2)30(26,27)16-13-11-15(12-14-16)20(25)22-21-23(4)19-17(28-7-3)9-8-10-18(19)29-21/h8-14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHQFLGCEQYVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The starting materials may include 4-ethoxy-3-methylbenzothiazole and 4-(diethylsulfamoyl)benzoyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of benzothiazole compounds are explored for their therapeutic potential in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In the industrial sector, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(diethylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 4-(diethylsulfamoyl)-N-(4-ethoxy-3-chloro-1,3-benzothiazol-2-ylidene)benzamide
Uniqueness
4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and methyl groups on the benzothiazole ring, along with the diethylsulfamoyl group, may enhance its solubility, stability, and reactivity compared to similar compounds.
Biological Activity
4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzothiazole core, which is known for its diverse biological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following:
- Molecular Formula : C23H29N3O5S2
- Molecular Weight : 491.6 g/mol
- IUPAC Name : 4-(diethylsulfamoyl)-N-[4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene]benzamide
- CAS Number : 1321942-95-3
The structural complexity contributes to its potential interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The benzothiazole moiety is known to inhibit certain cellular processes by blocking enzyme activity, which can lead to apoptosis in cancer cells or disruption of bacterial cell functions.
Antimicrobial Activity
Research indicates that compounds with benzothiazole structures exhibit significant antimicrobial properties. The compound's sulfonamide group may enhance its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
These results suggest a promising application in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, the compound demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HeLa (Cervical) | 7.5 |
| A549 (Lung) | 6.0 |
These findings indicate that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including our compound. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development . -
Anticancer Mechanism Investigation :
Another research effort focused on the mechanism of action against breast cancer cells showed that the compound induces apoptosis through the activation of caspase pathways. This study highlighted the importance of further investigating its effects on other cancer types . -
Structure-Activity Relationship Studies :
Research into structure-activity relationships (SAR) revealed that modifications to the benzothiazole core could enhance biological activity, indicating that further synthetic explorations could yield more potent derivatives .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a benzothiazole core, a diethylsulfamoyl group, and substituents (ethoxy, methyl) on the benzothiazole ring. The sulfamoyl group enhances hydrogen-bonding potential, while the ethoxy and methyl groups influence steric and electronic properties, affecting solubility and target interactions. The (Z)-configuration of the imine bond is critical for maintaining planar geometry, which is essential for binding to biological targets .
Q. What is the standard synthetic route for this compound, and what reaction conditions are critical for high yields?
Synthesis typically involves:
- Step 1: Formation of the benzothiazole ring via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic reflux.
- Step 2: Sulfamoylation using diethylsulfamoyl chloride in the presence of a base (e.g., triethylamine).
- Step 3: Coupling with the benzamide moiety via EDCI-mediated amide bond formation. Key conditions: Anhydrous solvents (e.g., DMF or THF), controlled temperature (60–80°C), and nitrogen atmosphere to prevent oxidation .
Q. Which analytical techniques are essential for characterizing purity and structure?
Q. What solubility challenges are associated with this compound, and how can they be mitigated?
The compound’s low aqueous solubility (due to hydrophobic benzothiazole and sulfamoyl groups) can be improved via:
- Co-solvents (e.g., DMSO:water mixtures).
- Micellar formulations using polysorbate 80.
- Structural modifications (e.g., introducing polar groups) without compromising activity .
Advanced Research Questions
Q. How can the synthetic pathway be optimized to address low yields in the final coupling step?
- Catalyst Screening: Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency.
- Solvent Optimization: Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions.
- Temperature Gradients: Use stepwise heating (40°C → 70°C) to stabilize intermediates.
- In-line Monitoring: Employ FTIR or LC-MS to track reaction progress in real time .
Q. What computational methods predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites.
- Molecular Dynamics (MD) Simulations: Model binding stability with target enzymes (e.g., kinases).
- Docking Studies (AutoDock Vina): Screen against protein databases (PDB) to prioritize in vitro assays .
Q. How do structural modifications at the sulfamoyl group alter biological activity?
- Diethyl vs. Dimethyl Sulfamoyl: Diethyl groups enhance lipophilicity, improving membrane permeability but reducing solubility.
- Sulfamoyl Removal: Leads to loss of hydrogen-bonding capacity, as seen in analogs with 10-fold lower enzyme inhibition .
Q. What strategies resolve discrepancies in biological activity across in vitro assays?
- Assay Standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Solvent Controls: Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity artifacts.
- Metabolic Stability Tests: Pre-incubate with liver microsomes to account for degradation .
Q. How can photostability be improved for long-term storage?
- Light Protection: Store in amber vials under inert gas (argon).
- Lyophilization: Formulate as a lyophilized powder with cryoprotectants (trehalose).
- Additives: Include antioxidants (e.g., ascorbic acid) in buffer solutions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
